molecular formula C17H24N2O2 B7512725 Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone

Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone

Cat. No. B7512725
M. Wt: 288.4 g/mol
InChI Key: OOVQISZCINEPHH-UHFFFAOYSA-N
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Description

Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone, also known as CPPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPPM is a piperazine derivative that has been synthesized using various methods, including the reductive amination of 3-methoxyphenylpiperazine with cyclopentanone.

Scientific Research Applications

Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone has shown potential therapeutic applications in scientific research, particularly in the field of neuroscience. Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone has been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. These findings suggest that Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone may have potential applications in the treatment of mood disorders, anxiety disorders, and cognitive impairments.

Mechanism of Action

Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone acts as a partial agonist at the serotonin 5-HT1A receptor, which means that it activates the receptor but to a lesser extent than a full agonist. This partial agonist activity may result in the modulation of the receptor's activity, leading to changes in mood, anxiety, and stress. Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone also acts as a modulator of the NMDA receptor, which means that it can enhance or inhibit the receptor's activity depending on the concentration of the compound. This modulation of the NMDA receptor may result in changes in learning and memory.
Biochemical and Physiological Effects
Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects in scientific research. Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone has been shown to increase the release of serotonin in the hippocampus, which is involved in learning and memory. Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. These findings suggest that Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone may have neuroprotective effects and may promote neuronal growth and survival.

Advantages and Limitations for Lab Experiments

Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone has several advantages for lab experiments, including its high potency and selectivity for the serotonin 5-HT1A receptor and the NMDA receptor. Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone also has good bioavailability and can easily cross the blood-brain barrier, making it an ideal compound for studying the effects of neurotransmitter modulation on brain function. However, Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone has some limitations for lab experiments, including its potential toxicity and the need for specialized equipment and expertise to synthesize and purify the compound.

Future Directions

There are several future directions for research on Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone. One direction is to investigate the potential therapeutic applications of Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone in the treatment of mood disorders, anxiety disorders, and cognitive impairments. Another direction is to explore the potential neuroprotective effects of Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone and its ability to promote neuronal growth and survival. Additionally, future research could focus on the development of new and improved synthesis methods for Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone and the optimization of its pharmacological properties.

Synthesis Methods

Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone has been synthesized using various methods, but the most common method is the reductive amination of 3-methoxyphenylpiperazine with cyclopentanone. This method involves the reaction of 3-methoxyphenylpiperazine with cyclopentanone in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone. The reaction is carried out under reflux conditions in an inert atmosphere, and the product is purified using column chromatography.

properties

IUPAC Name

cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-21-16-8-4-7-15(13-16)18-9-11-19(12-10-18)17(20)14-5-2-3-6-14/h4,7-8,13-14H,2-3,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVQISZCINEPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone

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